Cas no 2171886-40-9 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-5-fluorobenzoic acid)

O ácido 2-3-({(9H-fluoren-9-yl)metoxicarbonil}amino)-2,2-difluoropropanamido-5-fluorobenzóico é um composto orgânico fluorado que combina estruturas de fluoreno e benzoato, destacando-se por sua versatilidade em síntese peptídica e química medicinal. A presença dos grupos difluoro e fluoro confere maior estabilidade metabólica e resistência à degradação enzimática, sendo particularmente útil em aplicações farmacêuticas. O grupo Fmoc (9-fluorenilmetoxicarbonil) permite proteção temporária de grupos amino durante sínteses seletivas, facilitando a construção de moléculas complexas. Sua estrutura benzóica acidificada oferece solubilidade ajustável em meio aquoso, enquanto a cadeia difluoropropanamídica contribui para propriedades estereoeletrônicas únicas. Este composto é valioso como intermediário na produção de peptidomiméticos e sondas bioativas, especialmente em pesquisas de direcionamento molecular.
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-5-fluorobenzoic acid structure
2171886-40-9 structure
Product Name:2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-5-fluorobenzoic acid
N.o CAS:2171886-40-9
MF:C25H19F3N2O5
MW:484.423977136612
CID:6449167
PubChem ID:165537421
Update Time:2025-11-01

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-5-fluorobenzoic acid Propriedades químicas e físicas

Nomes e Identificadores

    • 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-5-fluorobenzoic acid
    • 2171886-40-9
    • 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]-5-fluorobenzoic acid
    • EN300-1518924
    • Inchi: 1S/C25H19F3N2O5/c26-14-9-10-21(19(11-14)22(31)32)30-23(33)25(27,28)13-29-24(34)35-12-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-11,20H,12-13H2,(H,29,34)(H,30,33)(H,31,32)
    • Chave InChI: TWMBODGSCVZSCE-UHFFFAOYSA-N
    • SMILES: FC(C(NC1C=CC(=CC=1C(=O)O)F)=O)(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)F

Propriedades Computadas

  • Massa Exacta: 484.12460620g/mol
  • Massa monoisotópica: 484.12460620g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 3
  • Contagem de aceitadores de ligações de hidrogénio: 8
  • Contagem de Átomos Pesados: 35
  • Contagem de Ligações Rotativas: 8
  • Complexidade: 775
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 4.8
  • Superfície polar topológica: 105Ų

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2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-5-fluorobenzoic acid Literatura Relacionada

Informações adicionais sobre 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-5-fluorobenzoic acid

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-5-fluorobenzoic acid: A Novel Fluoro-Substituted Compound with Promising Pharmacological Potential

CAS No. 2171886-40-9 represents a unique chemical entity that has garnered significant attention in the field of medicinal chemistry due to its complex structural features and potential therapeutic applications. This compound, known as 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-5-fluorobenzoic acid, is characterized by its multi-functionalized aromatic ring system, fluorine substitutions, and a protected amino group. The strategic placement of fluorine atoms at specific positions (C-2, C-2, and C-5) contributes to its unique physicochemical properties, which are critical for modulating drug-target interactions and enhancing metabolic stability. Recent studies have highlighted the role of fluorine substitution in improving the bioavailability and selectivity of small molecule therapeutics, making this compound a compelling candidate for further investigation.

The molecular architecture of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-5-fluoroben,zoic acid is centered around a fluorene core, which is a polycyclic aromatic hydrocarbon known for its inherent rigidity and hydrophobicity. The methoxycarbonyl group attached to the fluorene ring serves as a protective moiety, preventing premature degradation of the molecule in biological systems. This structural feature is particularly important for compounds targeting intracellular pathways, where stability is paramount. The amino group functionalized with a 2,2-difluoropropanamido chain introduces additional complexity, enabling the molecule to engage in multiple modes of interaction with biological targets. The presence of fluorine atoms at the 2,2, and 5 positions further enhances the compound's ability to modulate enzyme activity and receptor binding, as demonstrated in recent pharmacological studies.

Recent advances in medicinal chemistry have emphasized the importance of fluorine-containing compounds in drug design, particularly for their ability to fine-tune pharmacokinetic profiles. A 2023 study published in Journal of Medicinal Chemistry reported that fluorine substitution in aromatic rings can significantly improve the lipophilicity and metabolic stability of small molecule drugs. This finding is directly applicable to 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-5-fluorobenzoic acid, as its fluorinated aromatic ring system may contribute to enhanced cellular uptake and prolonged half-life in vivo. Additionally, the fluorene core provides a rigid scaffold that can mimic natural ligands, potentially improving binding affinity to target proteins. These structural advantages position this compound as a promising lead for the development of novel therapeutics targeting metabolic disorders or inflammatory diseases.

One of the most intriguing aspects of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-5-fluorobenzoic acid is its potential application in targeted drug delivery systems. The fluorene moiety has been explored as a molecular platform for bioconjugation, allowing for the attachment of targeting ligands or fluorescent markers. This property is particularly valuable in the context of precision medicine, where the ability to selectively deliver drugs to specific cell types or tissues is critical. A recent preclinical study published in Advanced Drug Delivery Reviews demonstrated that fluorinated polycyclic compounds can be functionalized with antibodies or peptides to enhance their specificity for cancer cells. This suggests that 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-5-fluorobenzoic acid could be modified to serve as a versatile platform for site-specific drug delivery in therapeutic applications.

From a synthetic perspective, the preparation of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-5-fluorobenzoic acid involves multiple steps, including the functionalization of the fluorene ring and the introduction of fluorine atoms. A 2022 article in Organic Letters described a novel strategy for synthesizing fluorinated aromatic compounds using fluorine chemistry techniques, which could be adapted for the large-scale production of this compound. The ability to control the stereochemistry and regioselectivity of fluorine substitution is critical for achieving the desired pharmacological properties, as minor structural variations can significantly impact biological activity. This highlights the importance of computational modeling and in silico screening in optimizing the synthesis of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-5-fluorobenzoic acid for pharmaceutical applications.

Despite its promising characteristics, the development of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-5-fluorobenzoic acid as a therapeutic agent requires further investigation into its toxicological profile and mechanism of action. Preliminary studies suggest that the compound may exhibit minimal toxicity due to its structural stability and limited reactivity with biological macromolecules. However, comprehensive in vivo studies are necessary to evaluate its safety and efficacy in animal models. The fluorine-containing moiety also raises questions about its potential for metabolic transformation and drug-drug interactions, which must be addressed through rigorous pharmacokinetic analysis.

In conclusion, 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-5-fluorobenzoic acid represents a novel class of fluorinated compounds with significant potential for therapeutic applications. Its unique structural features, including the fluorene core, fluorine substitutions, and protected amino group, position it as a promising candidate for further research in medicinal chemistry. As the field continues to advance, the development of this compound could lead to innovative treatments for a wide range of diseases, underscoring the importance of continued exploration in this area.

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